1-(5-chloro-1H-indol-3-yl)propan-2-one
Description
1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole-derived compound featuring a chloro substituent at the 5-position of the indole ring and a propan-2-one (acetone-derived) chain at the 3-position (Figure 1). Its synthesis and structural modifications align with broader medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIAHUNWNEGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-1H-indol-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-chloro-1H-indol-3-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include indole-3-carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
Medicinal Applications
A. Neurodegenerative Disorders
Research indicates that derivatives of indole compounds, including 1-(5-chloro-1H-indol-3-yl)propan-2-one, can serve as potential treatments for neurodegenerative disorders. Specifically, compounds related to this structure have been investigated for their ability to inhibit tau aggregation, which is implicated in conditions such as Alzheimer's disease. A patent (EP2651887B1) describes N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives as tau aggregation inhibitors, highlighting the therapeutic potential of indole derivatives in neurodegenerative research .
B. Anticancer Activity
Indole derivatives have shown promise in anticancer research. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Agricultural Applications
A. Herbicide Safeners
this compound has been explored for its potential as a herbicide safener. Research has demonstrated that indole derivatives can alleviate crop injury caused by certain herbicides, making them valuable in agricultural practices. The synthesis of novel N-dichloroacetyl indole derivatives has been reported to enhance crop safety when exposed to chloroacetanilide and other herbicides .
Material Science Applications
A. Organic Electronics
The unique properties of indole derivatives, including their electronic characteristics, make them suitable candidates for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can contribute to improved efficiency and stability.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Key Findings :
- Chloro at the 5-position enhances antimalarial activity compared to unsubstituted indoles, likely due to improved target binding via electronic effects .
- Bromo substituents (e.g., 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one) may alter solubility but lack direct activity data .
Modifications to the Ketone Chain
Chain length and functional groups on the ketone moiety impact potency and selectivity:
Key Findings :
- Thioether modifications (e.g., 4-bromo- or nitro-phenylthio groups) drastically enhance antimalarial potency compared to simple ethanone/propan-2-one derivatives .
- Chain elongation (propan-2-one vs. ethanone) may reduce steric hindrance, but experimental validation is needed.
Key Findings :
- Thioether-linked derivatives exhibit superior antimalarial activity (IC₅₀ = 30–90 nM) compared to non-thioether analogs .
Biological Activity
1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole derivative that has garnered significant attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a chloro-substituted indole moiety linked to a propanone group. This structural configuration is essential for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.
- Inhibition of Enzymes : It may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives, including this compound.
Case Studies:
- Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 29 nM to 78 nM, indicating potent activity against these cell lines .
- Mechanistic Studies : Research indicates that the compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 29 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | 42 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 35 | Caspase activation |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 µg/mL |
| Candida albicans | 0.75 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
